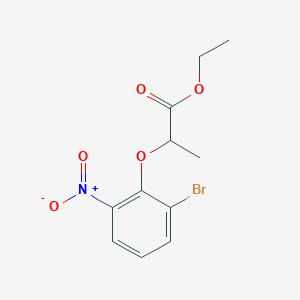

Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate

Description

Contextual Significance of Substituted Propanoate Esters in Organic Synthesis

Substituted propanoate esters are a class of organic compounds that feature prominently in a variety of chemical applications. The propanoate ester moiety itself is a common functional group, and its reactivity can be tailored by the presence of various substituents on the propanoic acid backbone. nih.gov These esters are often key components in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net The ester group can undergo a range of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, and various coupling reactions, making it a versatile handle for chemists. nih.gov

Role of Halogenated and Nitrated Aryl Ethers as Synthetic Intermediates

Halogenated and nitrated aryl ethers are important intermediates in organic synthesis due to the reactivity imparted by the halogen and nitro groups. The presence of a halogen, such as bromine, on the aromatic ring provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.

The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which opens up a vast array of further chemical transformations, including diazotization and subsequent reactions to introduce a wide variety of other functional groups. The combination of a halogen and a nitro group on an aryl ether creates a multifunctional building block with a rich and diverse reaction chemistry.

Overview of Current Research on the Chemical Compound

Direct research focusing exclusively on Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate is limited. However, its structure strongly suggests its role as an intermediate in the synthesis of aryloxyphenoxypropanoate herbicides. This class of herbicides, which includes compounds like quizalofop-p-ethyl, are known for their effectiveness in controlling grassy weeds in broadleaf crops. patsnap.compomais.com

The general synthesis of these herbicides often involves the reaction of a substituted phenol (B47542) with an ethyl lactate (B86563) derivative. google.comgoogle.com In this context, this compound would be formed by the reaction of 2-bromo-6-nitrophenol (B84729) with a suitable ethyl 2-halopropanoate or a related derivative. The resulting compound could then undergo further transformations, such as the reduction of the nitro group and subsequent reactions, to yield the final herbicide product. The specific substitution pattern of this compound makes it a tailored precursor for a specific target molecule within this herbicide class.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1525616-99-2 | chiralen.combldpharm.com |

| Molecular Formula | C11H12BrNO5 | chiralen.com |

| Molecular Weight | 318.12 g/mol | chiralen.com |

| Purity | 98% | chiralen.com |

| Storage Temperature | 2-8°C | chiralen.com |

Properties

Molecular Formula |

C11H12BrNO5 |

|---|---|

Molecular Weight |

318.12 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-6-nitrophenoxy)propanoate |

InChI |

InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-8(12)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3 |

InChI Key |

IWBANYFOLKERJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=CC=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 2 Bromo 6 Nitrophenoxy Propanoate

Established Synthetic Routes for Aryloxypropanoate Ester Formation

The core structure of ethyl 2-(2-bromo-6-nitrophenoxy)propanoate is an aryloxypropanoate ester. Its synthesis is primarily achieved by forming the phenoxy ether bond and the propanoate ester.

Nucleophilic Aromatic Substitution Reactions for Phenoxy Linkage Formation

The key step in the synthesis of this compound is the formation of the ether linkage between the 2-bromo-6-nitrophenolate ion and an ethyl 2-halopropanoate, typically ethyl 2-bromopropanoate (B1255678). This reaction proceeds via a Nucleophilic Aromatic Substitution (SNA_r) mechanism.

In this mechanism, the phenoxide ion acts as the nucleophile, attacking the carbon atom bearing the bromine atom on the aromatic ring. The presence of the electron-withdrawing nitro group (-NO2) in the ortho position to the bromine atom is crucial for the activation of the aromatic ring towards nucleophilic attack. This group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of the bromide ion. The general reaction is a variation of the Williamson ether synthesis adapted for an activated aryl halide.

Esterification Protocols for the Propanoate Moiety

The ethyl propanoate moiety is typically introduced using ethyl 2-bromopropanoate as a reactant. However, the synthesis of this precursor itself involves esterification. The most common method for this is the Fischer-Speier esterification. chemicalbook.comsigmaaldrich.com This acid-catalyzed reaction involves refluxing 2-bromopropanoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. chemicalbook.com The equilibrium of the reaction is driven towards the formation of the ester by using an excess of the alcohol and/or by removing the water formed during the reaction. sigmaaldrich.com

Alternatively, the ester can be formed by reacting 2-bromopropionyl chloride with anhydrous ethanol. This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid.

Synthesis of Precursor Molecules

The successful synthesis of the target compound is dependent on the efficient preparation of its key precursors: 2-bromo-6-nitrophenol (B84729) and ethyl 2-bromopropanoate.

Preparation of 2-Bromo-6-nitrophenol Derivatives

2-Bromo-6-nitrophenol is a critical starting material. It is typically synthesized by the nitration of 2-bromophenol (B46759). A common laboratory procedure involves the dropwise addition of 2-bromophenol to a cooled solution of sodium nitrate (B79036) in sulfuric acid and water. The reaction temperature is carefully controlled to remain below 25 °C to prevent over-nitration and side reactions. After the reaction is complete, the product is typically isolated by extraction and purified by column chromatography.

| Reactant | Reagent | Solvent/Medium | Temperature | Yield |

| 2-Bromophenol | Sodium Nitrate/Sulfuric Acid | Water | 20-25°C | ~43% |

This interactive table summarizes a common synthetic route for 2-bromo-6-nitrophenol.

Synthesis of Ethyl 2-bromopropanoate

Ethyl 2-bromopropanoate is a commercially available reagent but can also be readily synthesized in the laboratory. The primary methods involve the esterification of 2-bromopropanoic acid.

One common industrial method involves the reaction of propionic acid with bromine, often using a catalyst like red phosphorus (a variation of the Hell-Volhard-Zelinsky reaction), to form 2-bromopropionyl bromide, which is then reacted with ethanol to yield the final ester. Another approach is the direct Fischer esterification of 2-bromopropanoic acid with ethanol using an acid catalyst. Patents describe processes that can achieve high yields and purity by optimizing catalysts and reaction conditions.

| Precursor | Reaction Type | Reagents | Typical Yield |

| Propionic Acid | Bromination & Esterification | Bromine, Red Phosphorus, Ethanol | High |

| 2-Bromopropanoic Acid | Fischer Esterification | Ethanol, Sulfuric Acid | >90% |

This interactive table outlines common methods for the synthesis of ethyl 2-bromopropanoate.

Optimization of Reaction Conditions and Parameters

The final step in the synthesis of this compound is the coupling of 2-bromo-6-nitrophenol with ethyl 2-bromopropanoate. The optimization of this Williamson ether synthesis is critical for maximizing yield and purity.

Key parameters to consider for optimization include:

Base: A suitable base is required to deprotonate the phenol (B47542), generating the nucleophilic phenoxide. Common bases for this transformation include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide. The choice of base can influence the reaction rate and the formation of side products. Weaker bases like potassium carbonate are often preferred for their lower cost and safer handling.

Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are typically employed as they can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to decomposition of the reactants or products and the formation of elimination byproducts. The optimal temperature is typically determined empirically and often falls in the range of refluxing acetone (around 56°C) to slightly higher temperatures in DMF or acetonitrile.

Reaction Time: The reaction is monitored, often by thin-layer chromatography (TLC), to determine its completion. Reaction times can vary from a few hours to overnight depending on the specific conditions used.

Catalyst: In some cases, a phase-transfer catalyst or an additive like potassium iodide (KI) can be used to accelerate the reaction. The iodide can displace the bromide on the ethyl 2-bromopropanoate in situ, forming the more reactive ethyl 2-iodopropanoate, which then reacts faster with the phenoxide.

Catalytic Systems and Promoters for Etherification

The etherification reaction to form this compound is facilitated by a base, which deprotonates the phenolic hydroxyl group of 2-bromo-6-nitrophenol to form a more potent nucleophile, the phenoxide. Common bases used for this purpose are weak inorganic bases like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydroxide (B78521) (NaOH) and sodium hydride (NaH). masterorganicchemistry.comyoutube.comgoogle.com

In addition to a base, the reaction can be accelerated by promoters or catalysts. For instance, in a reaction using potassium carbonate in acetone, potassium iodide (KI) can be added as a promoter. google.com The iodide ion can undergo a Finkelstein reaction with the ethyl 2-bromopropanoate to generate the more reactive ethyl 2-iodopropanoate in situ, which then reacts faster with the phenoxide.

Phase-transfer catalysis (PTC) is another powerful technique for promoting etherification reactions, especially when dealing with reactants in immiscible liquid-liquid or solid-liquid phases. researchgate.netphasetransfercatalysis.comiagi.or.idresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate. iagi.or.iddocumentsdelivered.com This method is particularly advantageous as it can lead to higher yields under milder reaction conditions. researchgate.net

Table 2: Catalytic Systems and Promoters for Phenolic Etherification

| Catalyst/Promoter | Base | Solvent | Reaction Type | Reference |

|---|---|---|---|---|

| Potassium Iodide (KI) | Potassium Carbonate (K₂CO₃) | Acetone | Halide exchange promotion | google.com |

| Tetrabutylammonium Bromide (TBAB) | Potassium Hydroxide (KOH) | Solvent-free or biphasic | Phase-Transfer Catalysis (PTC) | iagi.or.id |

| Copper(I) Iodide (CuI) / Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | Potassium Carbonate (K₂CO₃) | Not specified | C-O cross-coupling | organic-chemistry.org |

| N,N-dimethylglycine | Cesium Carbonate (Cs₂CO₃) | Dioxane | Ullmann-type coupling | organic-chemistry.org |

| None (Base only) | Sodium Hydride (NaH) | Various aprotic | Standard Williamson Synthesis | youtube.com |

Influence of Temperature and Pressure

Temperature is a crucial parameter in the synthesis of this compound. As with most SN2 reactions, increasing the temperature generally increases the reaction rate. For the etherification of 2-bromo-6-nitrophenol with benzyl (B1604629) chloride, a related reaction, the mixture is heated to reflux in acetone for an extended period, indicating that elevated temperatures are necessary for the reaction to proceed to completion. google.com The optimal temperature is a balance between achieving a practical reaction rate and minimizing side reactions, such as elimination or decomposition of the reactants or product. For related phenolic O-alkylation reactions, temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrates and the catalytic system employed. google.comresearchgate.net

The reaction is typically carried out at atmospheric pressure. google.com The use of elevated pressure is generally not required unless a low-boiling solvent is used at a temperature above its normal boiling point, in which case the reaction would be performed in a sealed vessel.

Purification and Isolation Techniques for the Chemical Compound

Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the target compound, this compound, in high purity. chiralen.com A typical isolation procedure begins with quenching the reaction mixture, often by dilution with water. researchgate.net This step precipitates insoluble organic materials and dissolves inorganic salts.

The crude product is then extracted from the aqueous mixture using a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. researchgate.netchemicalbook.com The combined organic extracts are then washed sequentially with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities and salts. The organic layer is subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. researchgate.netchemicalbook.com

The resulting crude residue often requires further purification. The two most common methods for purifying compounds of this type are recrystallization and column chromatography.

Recrystallization: This technique is effective if the product is a solid at room temperature. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. For a related compound, benzyl 2-bromo-6-nitrophenyl ether, hexane (B92381) was used as the crystallization solvent. google.com

Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel is the most common stationary phase. The crude mixture is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. chemicalbook.commdpi.com The polarity of the eluent is optimized to achieve good separation. For similar diaryl ethers, a hexane/ethyl acetate mixture has been used successfully in flash chromatography. mdpi.com

The purity of the final product can be assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR. google.comepa.govrfppl.co.inqascf.com

Table 3: Common Purification Techniques and Conditions for Related Compounds

| Technique | Details | Compound Type | Reference |

|---|---|---|---|

| Extraction | Ethyl Acetate / Water | Nitrophenyl propionate | researchgate.net |

| Recrystallization | From Hexane | Benzyl 2-bromo-6-nitrophenyl ether | google.com |

| Silica Gel Column Chromatography | Eluent: Hexanes/Ethyl Acetate | Steroidal diaryl ethers | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Mobile Phase: Acetonitrile/Water | Quizalofop-p-ethyl (related herbicide) | qascf.com |

| Thin-Layer Chromatography (TLC) | Silica gel plates | Quizalofop-p-ethyl (related herbicide) | rfppl.co.in |

Chemical Reactivity and Transformations of Ethyl 2 2 Bromo 6 Nitrophenoxy Propanoate

Reactivity of the Ester Functional Group

The ester functional group in ethyl 2-(2-bromo-6-nitrophenoxy)propanoate is a key site for chemical modifications, including transesterification and reduction reactions.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established. The reaction equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed.

Table 1: Representative Conditions for Transesterification

| Catalyst | Alcohol (R-OH) | Solvent | Temperature | Typical Outcome |

| Sulfuric Acid (H₂SO₄) | Methanol (B129727) | Methanol (excess) | Reflux | Mthis compound |

| Sodium Methoxide (NaOMe) | Methanol | Methanol (excess) | Room Temp to Reflux | Mthis compound |

| Titanium (IV) Isopropoxide | Benzyl (B1604629) Alcohol | Toluene | Reflux (with Dean-Stark) | Benzyl 2-(2-bromo-6-nitrophenoxy)propanoate |

Reductions of the Carboxyl Group

The ester group can be reduced to a primary alcohol, yielding 2-(2-bromo-6-nitrophenoxy)propan-1-ol. This transformation requires strong reducing agents due to the relatively low reactivity of esters compared to ketones or aldehydes.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.combyjus.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

Table 2: Conditions for the Reduction of the Ester Group

| Reagent | Solvent | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp | 2-(2-bromo-6-nitrophenoxy)propan-1-ol |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C | 2-(2-bromo-6-nitrophenoxy)propanal (aldehyde) |

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is activated towards certain reactions due to the presence of the electron-withdrawing nitro group and the bromo substituent.

Nucleophilic Aromatic Substitution on the Nitrophenyl Moiety

The presence of a strong electron-withdrawing nitro group ortho to the ether linkage and para to the bromine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.org This allows for the displacement of the bromide or potentially other leaving groups by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes it and facilitates the reaction. libretexts.orgyoutube.com

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Solvent | Conditions | Potential Product |

| Sodium Methoxide (NaOMe) | Methanol | Reflux | Ethyl 2-(2-methoxy-6-nitrophenoxy)propanoate |

| Ammonia (B1221849) (NH₃) | Dimethyl Sulfoxide (DMSO) | Elevated Temperature and Pressure | Ethyl 2-(2-amino-6-nitrophenoxy)propanoate |

| Piperidine | N-Methyl-2-pyrrolidone (NMP) | 100-150 °C | Ethyl 2-(2-(piperidin-1-yl)-6-nitrophenoxy)propanoate |

Reactions at the Bromine Substituent

The carbon-bromine bond on the aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly relevant. In these reactions, the aryl bromide undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Potential Product |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Ethyl 2-(2-nitro-6-phenylphenoxy)propanoate |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Ethyl 2-(2-nitro-6-(phenylamino)phenoxy)propanoate |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Ethyl 2-(2-nitro-6-(phenylethynyl)phenoxy)propanoate |

In addition to cross-coupling, the nitro group itself can be readily reduced. Catalytic hydrogenation is a common method for the reduction of aromatic nitro groups to the corresponding anilines. google.comresearchgate.net This transformation is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. google.com This reduction can often be performed selectively in the presence of the aryl bromide and the ester group.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent application. Research has demonstrated the successful coupling of the corresponding free acid, 2-(2-bromo-6-nitrophenoxy)propanoic acid, with arylboronic acids. In one example, the reaction with 4-methoxyphenylboronic acid was carried out using a palladium acetate (B1210297) catalyst with SPhos as the ligand and potassium carbonate as the base in a 1,4-dioxane/water solvent system. This transformation selectively occurs at the carbon-bromine bond, leaving the nitro group intact for subsequent chemical modifications. This approach is instrumental in building the core structures of compounds like dibenzo[b,f]oxazepines.

While direct examples for the ethyl ester are less detailed in available literature, the reactivity is expected to be analogous to the carboxylic acid, as the ester group is generally stable under these conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Example of Suzuki-Miyaura Coupling Conditions for a Related Substrate

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 2-(2-bromo-6-nitrophenoxy)propanoic acid | 4-methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 2-((4'-methoxy-[1,1'-biphenyl]-2-yl)oxy)-6-nitrophenoxy)propanoic acid |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, involve the conversion of an alkyl or aryl halide into another. For aryl bromides like this compound, replacing the bromine with iodine can be advantageous, as the resulting aryl iodide is often more reactive in subsequent cross-coupling reactions. However, specific documented examples of halogen exchange reactions performed on this compound are not extensively reported in the surveyed scientific literature. Such a transformation would typically require a catalyst, such as a copper(I) salt (e.g., CuI), along with a source of iodide like sodium iodide (NaI) in a high-boiling polar aprotic solvent.

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a key functional handle for further molecular elaboration. Its reactivity is central to the synthetic utility of this compound.

Reduction of the Nitro Group to Amino Functionality

The most common and synthetically valuable transformation of the nitro group in this compound is its reduction to a primary amine. This reaction converts the starting material into Ethyl 2-(2-amino-6-bromophenoxy)propanoate, a crucial precursor for constructing heterocyclic systems. Several methods have been proven effective for this reduction.

Catalytic hydrogenation is a widely used method, employing hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This procedure is generally clean and efficient. An alternative and frequently cited method is chemical reduction using tin(II) chloride dihydrate (SnCl₂) in a solvent such as ethyl acetate at elevated temperatures. This method is particularly useful in laboratory settings. Another approach involves using iron powder in the presence of an acid, like acetic acid or ammonium (B1175870) chloride.

Table 2: Reported Conditions for the Reduction of this compound

| Reagent(s) | Solvent | Temperature | Time | Yield |

| SnCl₂·2H₂O | Ethyl Acetate | 70°C | 2 h | 96% |

| H₂, Pd/C | Ethanol | Room Temp. | 4 h | 98% |

| Fe, NH₄Cl | Ethanol/H₂O | Reflux | - | - |

Condensation Reactions with Reduced Nitro Derivatives

The product of the nitro reduction, Ethyl 2-(2-amino-6-bromophenoxy)propanoate, possesses a nucleophilic amino group ortho to the ether linkage. This arrangement is ideal for intramolecular cyclization and intermolecular condensation reactions to form various heterocyclic structures.

A primary application involves the synthesis of dibenzo[b,f]oxazepine derivatives. This is often achieved through a two-step sequence starting with the reduced amine. The amine can first be acylated or made to react with a suitable partner, followed by an intramolecular cyclization. For instance, after the initial reduction of the nitro group, the resulting aniline derivative can undergo an intramolecular Ullmann condensation, where the amine displaces the ortho-bromine atom under copper catalysis to form the seven-membered oxazepine ring. This cyclization step is a key strategy for accessing this important heterocyclic scaffold.

Regioselective and Stereoselective Transformations

The distinct reactivity of the functional groups in this compound allows for a high degree of regioselectivity. Chemists can selectively target one functional group while preserving others for later steps.

Regioselectivity: Cross-coupling reactions, such as the Suzuki-Miyaura, can be performed selectively at the C-Br bond without affecting the nitro or ester groups. Conversely, the nitro group can be selectively reduced to an amine using reagents like SnCl₂ or catalytic hydrogenation, leaving the C-Br bond intact for subsequent cyclization or cross-coupling reactions. This orthogonal reactivity is a cornerstone of its synthetic utility.

Stereoselectivity: The molecule contains a stereocenter at the C2 position of the propanoate moiety. While many reported syntheses utilize the racemic form of the compound, the chiral center can influence the stereochemical outcome of subsequent reactions. However, specific studies focusing on diastereoselective or enantioselective transformations originating from the inherent chirality of this compound are not prominently featured in the reviewed literature. The primary focus has been on the reactivity of the aromatic portion of the molecule.

Spectroscopic and Structural Characterization of Ethyl 2 2 Bromo 6 Nitrophenoxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate, specific signals are anticipated for each unique proton environment. The aromatic region is expected to show a complex pattern due to the substituted benzene (B151609) ring. The protons on the propanoate moiety will exhibit characteristic shifts and splitting patterns.

A summary of the expected ¹H NMR signals is presented in the table below. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.20 - 7.90 | m | - | 3H |

| CH (propanoate) | 4.80 - 5.00 | q | ~7.0 | 1H |

| CH₂ (ethyl) | 4.10 - 4.30 | q | ~7.1 | 2H |

| CH₃ (propanoate) | 1.60 - 1.80 | d | ~7.0 | 3H |

| CH₃ (ethyl) | 1.10 - 1.30 | t | ~7.1 | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The presence of electron-withdrawing groups such as the nitro group and the bromine atom, as well as the ether linkage, will significantly influence the chemical shifts of the aromatic carbons.

The anticipated ¹³C NMR chemical shifts are detailed in the following table.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | 168.0 - 172.0 |

| C-O (aromatic ether) | 145.0 - 150.0 |

| C-NO₂ (aromatic) | 140.0 - 145.0 |

| C-Br (aromatic) | 115.0 - 120.0 |

| Aromatic CH | 120.0 - 130.0 |

| CH-O (propanoate) | 70.0 - 75.0 |

| O-CH₂ (ethyl) | 60.0 - 65.0 |

| CH₃ (propanoate) | 15.0 - 20.0 |

| CH₃ (ethyl) | 13.0 - 15.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, between the CH and CH₃ protons of the propanoate group, and between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the propanoate group and the phenoxy ring, for example, by observing a correlation between the CH proton of the propanoate and the aromatic carbon attached to the ether oxygen.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1735 - 1750 |

| C-O (ester) | Stretch | 1150 - 1250 |

| NO₂ (nitro group) | Asymmetric Stretch | 1520 - 1560 |

| NO₂ (nitro group) | Symmetric Stretch | 1345 - 1385 |

| C-O-C (aryl ether) | Asymmetric Stretch | 1230 - 1270 |

| C-O-C (aryl ether) | Symmetric Stretch | 1020 - 1075 |

| C-Br | Stretch | 550 - 690 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₁H₁₂BrNO₅), the expected exact mass would be calculated and compared with the measured value to confirm the molecular formula.

A hypothetical HRMS analysis would be expected to confirm the following:

| Ion Formula | Calculated m/z |

| [C₁₁H₁₂⁷⁹BrNO₅ + H]⁺ | 318.9972 |

| [C₁₁H₁₂⁸¹BrNO₅ + H]⁺ | 320.9951 |

| [C₁₁H₁₂⁷⁹BrNO₅ + Na]⁺ | 340.9791 |

| [C₁₁H₁₂⁸¹BrNO₅ + Na]⁺ | 342.9771 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would be instrumental in determining its exact molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would reveal the conformation of the propanoate chain relative to the substituted phenyl ring. It would also elucidate the spatial relationship between the bromo and nitro substituents on the aromatic ring and the propoxy group. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, that govern the solid-state structure.

As of the latest literature review, specific crystallographic data for this compound has not been published in publicly accessible research. The hypothetical data that could be obtained is presented in the table below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1327.4 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to the transitions of electrons in its aromatic system and nitro group.

The substituted phenoxy moiety is the primary chromophore in this molecule. The presence of the nitro group (a strong electron-withdrawing group) and the bromo group on the aromatic ring is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring. The n → π* transition associated with the nitro group would likely appear as a weaker absorption band at a longer wavelength. The exact absorption maxima (λmax) and molar absorptivity (ε) would be determined by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and recording the spectrum.

Specific experimental UV-Vis spectral data for this compound is not currently available in published literature. A hypothetical representation of such data is provided below.

| Solvent | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | 280 | 8,500 | π → π |

| Ethanol | 340 | 2,100 | n → π |

Advanced Chromatographic Techniques for Analytical Purity and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, various methods can be employed to assess its purity and isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol (B129727) and water).

The retention time of the compound would be a key identifier under specific chromatographic conditions. The purity of a sample can be determined by the area of its corresponding peak in the chromatogram. While specific HPLC methods for this compound are not detailed in the literature, a typical method could be developed as follows:

| HPLC Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the molecular weight and functional groups of this compound, it is expected to have sufficient volatility and thermal stability to be analyzed by GC, likely with a high-temperature capillary column.

A GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. The resulting chromatogram would provide a retention time for identification and a peak area for quantification of purity. No established GC method for this specific compound has been reported.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC would typically be performed on a silica (B1680970) gel plate.

A suitable mobile phase, or eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), would be chosen to achieve good separation. The position of the compound on the developed plate is identified by its retardation factor (Rf) value. Due to the presence of the chromophoric nitro-aromatic system, the spot could be visualized under UV light. Though a common laboratory practice, specific TLC conditions for this compound are not documented in research articles.

| TLC Parameter | Hypothetical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (3:1, v/v) |

| Visualization | UV light (254 nm) |

| Rf Value | 0.45 |

Computational and Theoretical Investigations of Ethyl 2 2 Bromo 6 Nitrophenoxy Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure and electronic properties of chemical compounds. These computational methods allow for the prediction of various molecular attributes, including optimized geometry, vibrational frequencies, and electronic charge distribution, which are crucial for understanding the compound's reactivity and potential applications.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry).

Selection of Basis Sets and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and effective functional for many organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the basis set, a selection such as 6-311+G(d,p) would likely be appropriate for this compound. This basis set is extensive, incorporating polarization functions (d,p) to describe the anisotropic nature of electron clouds and diffuse functions (+) to accurately model weakly bound electrons, which is particularly important for the nitro group and the ether linkage. The choice of a suitable basis set is a critical step to ensure that the computational model accurately reflects the electronic and structural realities of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals provide insights into the molecule's ability to donate or accept electrons, and thus its reactivity in various chemical reactions.

Characterization of Highest Occupied Molecular Orbitals (HOMO)

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor. In this compound, it is anticipated that the HOMO would be primarily localized on the phenoxy ring, which is rich in electron density due to the oxygen atom's lone pairs. The presence of the electron-withdrawing nitro group would, however, lower the energy of the HOMO, making the molecule less prone to oxidation compared to an unsubstituted phenoxypropanoate.

Characterization of Lowest Unoccupied Molecular Orbitals (LUMO)

The LUMO is the lowest energy orbital that is devoid of electrons and represents the molecule's capacity to act as an electron acceptor. For this compound, the LUMO is expected to be predominantly located on the nitro-substituted phenyl ring. The nitro group is a strong π-acceptor, and its presence significantly lowers the energy of the LUMO, indicating a high susceptibility of the molecule to nucleophilic attack.

Correlation of FMOs with Reactivity and Stability

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies lower stability and higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly reduce the HOMO-LUMO gap compared to its non-nitrated counterpart. This smaller energy gap would suggest a higher propensity for the molecule to engage in chemical reactions, particularly those involving electron transfer. The distribution of the HOMO and LUMO across different parts of the molecule would also predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between atoms and orbitals within a molecule. researchgate.netuni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structures, including localized bonds, lone pairs, and the delocalization of electron density. uni-muenchen.dewisc.edu This analysis helps in understanding hyperconjugative interactions, charge transfer, and the stability of different molecular conformations. researchgate.netwisc.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov Theoretical calculations, often employing Density Functional Theory (DFT), can provide vibrational frequencies and chemical shifts that, when compared with experimental data, help to confirm the molecular structure and assign spectral features. mdpi.comresearchgate.net

The process typically involves optimizing the molecular geometry and then performing frequency calculations to obtain the theoretical IR spectrum. mdpi.com Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) are used to predict NMR chemical shifts. mdpi.comnih.gov A strong correlation between the calculated and experimental spectra validates the computational model and allows for a more detailed understanding of the molecule's vibrational modes and electronic environment. mdpi.comnih.govresearchgate.net

Non-Linear Optical (NLO) Property Predictions

Non-Linear Optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. mdpi.comtcichemicals.comjhuapl.edu Computational methods are widely used to predict the NLO properties of organic molecules, which arise from the interaction of the material with intense electromagnetic fields. jhuapl.edunih.gov Key parameters in NLO studies include the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

Molecules with large NLO responses often feature a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. mdpi.com The presence of electron-donating and electron-withdrawing groups connected by a conjugated system can significantly enhance the hyperpolarizability. mdpi.com Theoretical calculations can predict these properties, guiding the design and synthesis of new NLO materials. nih.govresearchgate.net

Conformational Analysis through Molecular Modeling

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. nih.gov Molecular modeling techniques, such as quantum mechanical calculations, are employed to explore the potential energy surface of a molecule and locate the energy minima corresponding to stable conformations. nih.gov

For flexible molecules, understanding the preferred spatial arrangement of atoms is critical. For example, in drug design, the conformation of a molecule determines how it will interact with a biological target. In the context of herbicides, the specific conformation of aryloxyphenoxypropionate derivatives can influence their inhibitory activity on enzymes like acetyl-CoA carboxylase. mdpi.com

Synthesis and Characterization of Derivatives and Analogues of Ethyl 2 2 Bromo 6 Nitrophenoxy Propanoate

Modifications of the Ethyl Ester Group

The ethyl ester functionality of ethyl 2-(2-bromo-6-nitrophenoxy)propanoate is a prime site for chemical transformation, allowing for the synthesis of a variety of derivatives. Standard organic chemistry reactions can be employed to modify this group, yielding compounds with altered physicochemical properties such as solubility, stability, and reactivity.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-bromo-6-nitrophenoxy)propanoic acid. chemguide.co.uklibretexts.orglibretexts.org Acid-catalyzed hydrolysis, typically using a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible reaction. chemguide.co.uklibretexts.org To drive the equilibrium towards the carboxylic acid, an excess of water is generally used. chemguide.co.uk In contrast, base-catalyzed hydrolysis, or saponification, using an alkali metal hydroxide (B78521) such as sodium hydroxide, is an irreversible process that yields the carboxylate salt. chemguide.co.uklibretexts.orglibretexts.org Subsequent acidification of the salt solution liberates the free carboxylic acid. chemguide.co.uk

Transesterification: This process involves the conversion of the ethyl ester to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting the parent compound with methanol (B129727) would yield mthis compound. This modification can be useful for altering the lipophilicity and metabolic stability of the molecule. The transesterification of triglycerides to fatty acid methyl esters (biodiesel) is a well-known industrial example of this type of reaction. chiralen.com

Amidation: The ethyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. This reaction typically requires heating and may be catalyzed. A more recent and efficient method involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can directly amidate esters at room temperature without the need for a catalyst, offering high chemoselectivity and quantitative conversion for a broad range of esters. libretexts.orgyoutube.com This allows for the synthesis of primary, secondary, and tertiary amides, significantly expanding the accessible chemical space. For instance, reaction with ammonia (B1221849) would yield the primary amide, 2-(2-bromo-6-nitrophenoxy)propanamide.

Table 1: Examples of Modifications of the Ethyl Ester Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (Acidic) | Dilute HCl or H₂SO₄, heat | 2-(2-bromo-6-nitrophenoxy)propanoic acid |

| Hydrolysis (Basic) | NaOH(aq), heat, then H₃O⁺ | 2-(2-bromo-6-nitrophenoxy)propanoic acid |

| Transesterification | R'OH, acid or base catalyst, heat | Alkyl 2-(2-bromo-6-nitrophenoxy)propanoate (e.g., methyl, propyl) |

| Amidation | R'R''NH, heat or catalyst | N,N-dialkyl-2-(2-bromo-6-nitrophenoxy)propanamide |

| Amidation (with amidoboranes) | NaNH₂BH₃, room temperature | 2-(2-bromo-6-nitrophenoxy)propanamide |

Derivatization of the Propanoate Alkyl Chain

The propanoate alkyl chain offers another avenue for structural modification, primarily at the α-carbon (the carbon atom adjacent to the carbonyl group).

Alkylation: The α-hydrogen of the propanoate moiety can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. rsc.org This method is effective for introducing primary alkyl groups. For example, reaction of the enolate of this compound with methyl iodide would yield ethyl 2-(2-bromo-6-nitrophenoxy)-2-methylpropanoate.

Halogenation: The α-position of the corresponding carboxylic acid or its derivatives can be halogenated. For instance, bromination of 2-(4-methylphenyl)propionic acid has been achieved using bromine in ethyl acetate (B1210297) with a catalytic amount of HBr. epa.gov A similar approach could potentially be applied to 2-(2-bromo-6-nitrophenoxy)propanoic acid to introduce an additional halogen atom at the α-position of the propanoate chain.

Structural Variations on the Halogenated Nitrophenyl Moiety

The 2-bromo-6-nitrophenyl group is a highly versatile scaffold for introducing structural diversity through various synthetic transformations.

Isomeric Forms of Bromo-Nitrophenoxy Substituents

The relative positions of the bromo and nitro substituents on the phenoxy ring significantly influence the molecule's electronic properties and reactivity. While the parent compound is this compound, other isomers can be synthesized. For example, ethyl 2-(2-bromo-3-nitrophenoxy)propanoate and ethyl 2-bromo-3-(3-nitrophenyl)propanoate are known compounds. nih.govbldpharm.com The synthesis of these isomers typically starts from the corresponding substituted nitrophenols. For instance, the synthesis of 2-bromo-6-nitrophenol (B84729) can be achieved by the nitration of 2-bromophenol (B46759) using sodium nitrate (B79036) in sulfuric acid. chemicalbook.com By starting with different bromophenol or nitrophenol isomers, a variety of bromo-nitrophenoxypropanoate isomers can be accessed.

Substituent Effects on Aromatic Ring Reactivity

The bromine atom and the nitro group on the aromatic ring are key to its reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org The bromine atom, a halogen, is also deactivating towards electrophilic substitution but is an ortho-, para-director.

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.comresearchgate.netyoutube.com This would enable the synthesis of derivatives where the bromine atom is replaced by an aryl or vinyl group. For example, reacting this compound with phenylboronic acid could yield ethyl 2-(2-phenyl-6-nitrophenoxy)propanoate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgnih.govelsevierpure.comorganic-chemistry.orglibretexts.org This allows for the introduction of primary or secondary amine functionalities in place of the bromine atom. For instance, reaction with a secondary amine like morpholine (B109124) would yield the corresponding morpholinyl derivative. There is also precedent for the amination of nitroarenes themselves under specific Buchwald-Hartwig conditions. nih.govelsevierpure.com

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), and Stille reaction (with organostannanes) could also be employed to further diversify the substituents on the aromatic ring.

The nitro group can also be a site for modification. It can be reduced to an amino group, for example, using iron in the presence of an acid like ammonium (B1175870) chloride. mdpi.com This amino group can then be further functionalized, for instance, through diazotization followed by substitution.

Table 2: Potential Modifications of the 2-Bromo-6-nitrophenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar'B(OH)₂, Pd catalyst, base | Ethyl 2-(2-aryl-6-nitrophenoxy)propanoate |

| Buchwald-Hartwig Amination | R'R''NH, Pd catalyst, base | Ethyl 2-(2-(dialkylamino)-6-nitrophenoxy)propanoate |

| Nitro Group Reduction | Fe, NH₄Cl | Ethyl 2-(2-amino-6-bromophenoxy)propanoate |

Incorporation into Complex Molecular Scaffolds

The functional handles present in this compound and its derivatives allow for their incorporation into more complex molecular architectures. A notable example from a related class of compounds is the synthesis of the herbicide Quizalofop-p-ethyl. patsnap.comgoogle.comchemicalbook.combepls.comgoogle.com The synthesis of Quizalofop-p-ethyl often involves the coupling of a substituted quinoxaline (B1680401) moiety with a chiral phenoxypropionate unit. patsnap.comchemicalbook.comgoogle.com

For instance, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline can be reacted with an activated form of ethyl lactate (B86563), such as (R)-(-)-ethyl p-toluenesulfonyl lactate, in the presence of a base to form the ether linkage. patsnap.com This strategy highlights how the phenoxypropanoate core can be appended to heterocyclic systems.

Similarly, the 2-bromo-6-nitrophenoxypropanoate scaffold could be used as a building block. The bromine atom can participate in cross-coupling reactions to link to other molecular fragments. The nitro group can be reduced to an amine, which can then be used to form amides, sulfonamides, or participate in the construction of heterocyclic rings. The ester group, or the corresponding carboxylic acid, provides a point for amide bond formation, linking the molecule to amino acids, peptides, or other amine-containing molecules.

Design and Synthesis of Chirally Pure Analogues

This compound possesses a chiral center at the α-carbon of the propanoate moiety. The racemic mixture can be separated into its individual enantiomers, or enantiomerically pure analogues can be synthesized directly. The biological activity of such chiral compounds often resides in only one of the enantiomers, as is the case with many phenoxypropionate herbicides like Quizalofop-p-ethyl, where the (R)-enantiomer is the active form. google.com

Chiral Resolution: The separation of enantiomers from a racemic mixture can be achieved through several methods. chemicalbook.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for the analytical and preparative separation of enantiomers of phenoxypropionic acids and their esters. nih.gov

Diastereomeric Salt Formation: The racemic carboxylic acid (obtained after hydrolysis of the ester) can be reacted with a chiral amine to form a pair of diastereomeric salts. chemicalbook.com These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be recovered by acidification.

Asymmetric Synthesis: The direct synthesis of a single enantiomer can be achieved using various strategies.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as L- or D-lactic acid or their esters (e.g., L-ethyl lactate), the desired stereochemistry can be introduced. bepls.comgoogle.com For example, the synthesis of Quizalofop-p-ethyl often utilizes (S)-(-)-p-toluenesulfonyl ethyl lactate. bepls.comgoogle.com

Enzymatic Resolution: Enzymes, such as lipases, can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product in high enantiomeric purity. nih.gov For example, enzymatic kinetic resolution has been effectively used for the production of chiral 2-arylpropanoic acids.

Table 3: Methods for Obtaining Chirally Pure Analogues

| Method | Description | Example Application |

|---|---|---|

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Resolution of phenoxypropionic acid herbicides. nih.gov |

| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with a chiral resolving agent. | Classical resolution of racemic acids. chemicalbook.com |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | Use of L-ethyl lactate in the synthesis of Quizalofop-p-ethyl. bepls.comgoogle.com |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution of a racemic mixture. | Production of enantiopure 2-arylpropanoic acids. |

Applications of Ethyl 2 2 Bromo 6 Nitrophenoxy Propanoate in Advanced Organic Synthesis Research

Utilization as a Building Block in Multi-Step Synthesis

The strategic placement of reactive functional groups on Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate makes it a valuable intermediate in multi-step synthetic sequences. Organic chemists utilize this compound to introduce specific fragments into a larger molecule, leveraging the differential reactivity of its components. The bromo and nitro groups, in particular, serve as handles for a variety of chemical transformations.

In a typical synthetic route, the bromo group can participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon bonds. This allows for the attachment of diverse aryl, alkyl, or vinyl substituents. The nitro group, on the other hand, can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The propanoate ester moiety can be hydrolyzed to the corresponding carboxylic acid, providing another site for modification, or it can be involved in Claisen condensations and other ester-based reactions.

The utility of this compound as a building block is highlighted in the synthesis of complex natural products and medicinally relevant compounds. Its pre-functionalized aromatic ring allows for the efficient construction of highly substituted benzene (B151609) derivatives, which are common motifs in many bioactive molecules.

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Potential Transformations |

| Bromo | Cross-coupling reactions (Suzuki, Stille, Heck), Grignard reagent formation, Nucleophilic substitution |

| Nitro | Reduction to amine, Nucleophilic aromatic substitution |

| Propanoate Ester | Hydrolysis to carboxylic acid, Claisen condensation, Reduction to alcohol |

Precursor for the Elaboration of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of a variety of heterocyclic systems. The presence of the nitro and bromo groups in an ortho relationship on the benzene ring is particularly advantageous for the construction of fused heterocyclic rings.

One common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction. For example, the resulting amino group can react with the adjacent bromo substituent under palladium catalysis to form a six-membered nitrogen-containing ring, leading to the formation of phenoxazine (B87303) derivatives. Alternatively, the ester group can be manipulated to introduce a side chain that can then participate in a cyclization reaction with the amino group, yielding benzodiazepines or other related heterocycles.

The versatility of this precursor allows for the synthesis of a diverse library of heterocyclic compounds with varying substitution patterns, which can then be screened for their biological activity.

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy |

| Phenoxazines | Reduction of nitro group, followed by intramolecular Buchwald-Hartwig amination |

| Benzodiazepines | Reduction of nitro group, modification of the ester, and subsequent cyclization |

| Quinoxalines | Reduction of nitro group to diamine, followed by condensation with a 1,2-dicarbonyl compound |

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound has also led to its use in the development of novel synthetic methodologies. Researchers have employed this compound as a model substrate to explore new reaction conditions and catalytic systems. For instance, the presence of both an electron-withdrawing nitro group and a halogen atom on the aromatic ring makes it an interesting substrate for studying the mechanisms of nucleophilic aromatic substitution reactions.

Furthermore, the development of new palladium-catalyzed cross-coupling reactions has been facilitated by the use of substrates like this compound. The efficiency and selectivity of new catalyst systems can be benchmarked by their ability to promote challenging coupling reactions involving this sterically hindered and electronically complex molecule. The insights gained from these studies can then be applied to the synthesis of other complex molecules.

Employment in Ligand Design for Catalysis

While less common, the structural features of this compound lend themselves to its potential use in the design of novel ligands for transition metal catalysis. The phenoxy ether oxygen and the potential for introducing other coordinating groups through modification of the bromo and nitro substituents could allow for the creation of bidentate or tridentate ligands.

For example, the bromo group could be replaced with a phosphine (B1218219) or an imidazole (B134444) group, and the nitro group could be reduced to an amine, which could then be further functionalized. The resulting multidentate ligand could then be complexed with a transition metal, such as palladium, copper, or rhodium, to create a catalyst with unique steric and electronic properties. These novel catalysts could then be applied in a variety of organic transformations, such as asymmetric hydrogenation, cross-coupling reactions, or C-H activation. The modular nature of the synthesis, starting from this compound, would allow for the facile tuning of the ligand's properties to optimize the performance of the catalyst for a specific reaction.

Emerging Research and Future Prospects in the Synthesis of Phenoxypropanoates

The field of chemical synthesis is continually evolving, driven by the need for more efficient, sustainable, and precise methods for creating complex molecules. For compounds like this compound and other phenoxypropanoate derivatives, which are significant scaffolds in various chemical industries, this evolution is paving the way for innovative manufacturing and design strategies. Future research is focused on greener production methods, advanced manufacturing technologies, and the integration of computational tools to design novel molecules with customized properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate, and how can reaction efficiency be optimized?

- Methodology :

- Esterification : React 2-bromo-6-nitrophenol with ethyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone. Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).

- Nucleophilic Aromatic Substitution : Introduce the propanoate group via SNAr, leveraging the electron-withdrawing nitro group at position 6 to activate the bromo-substituted aromatic ring. Optimize temperature (80–100°C) and catalyst (e.g., CuI) to reduce side products .

- Yield Optimization : Use excess phenol derivatives (1.2–1.5 eq.) and anhydrous conditions to minimize hydrolysis. Purify via column chromatography (silica gel, gradient elution).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a triplet for the ethyl ester (δ 1.2–1.4 ppm), a quartet for the methylene group (δ 4.1–4.3 ppm), and distinct aromatic signals for bromo (δ 7.2–7.4 ppm) and nitro (δ 8.0–8.2 ppm) substituents.

- HPLC-MS : Use a C18 column (ACN:H₂O 70:30) to assess purity (>95%) and confirm molecular weight (M+H⁺ at m/z 316.0).

- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in ethyl acetate/hexane and refine using SHELXL-2018 (R1 < 0.05) .

Advanced Research Questions

Q. How can regioselective nitration be achieved during synthesis to avoid competing substitution at undesired positions?

- Methodology :

- Directed Nitration : Use a protecting group (e.g., acetyl) on the hydroxyl group of 2-bromophenol before nitration. Introduce the nitro group at position 6 via mixed acid (HNO₃/H₂SO₄) at 0–5°C. Deprotect with NaOH/MeOH .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reactive sites. Optimize transition states for nitration to favor the 6-position (ΔG‡ < 20 kcal/mol).

- Validation : Compare experimental ¹³C NMR shifts with computed values (RMSD < 2 ppm) to confirm regioselectivity.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Methodology :

- Dynamic Effects : Assess temperature-dependent NMR (25–60°C) to identify conformational exchange. For example, restricted rotation around the C-O bond of the phenoxy group may cause splitting.

- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃CO groups) to simplify coupling patterns.

- Advanced Mass Spectrometry : Use HRMS-ESI to detect trace impurities (e.g., hydrolyzed by-products) that distort NMR signals .

Q. How can catalytic systems improve the efficiency of coupling reactions involving the bromo substituent?

- Methodology :

- Suzuki-Miyaura Coupling : Pair the bromo group with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/EtOH (3:1) at 80°C. Monitor conversion via GC-MS.

- Photoredox Catalysis : Explore visible-light-mediated cross-couplings with [Ir(ppy)₃] to activate C-Br bonds under mild conditions (room temperature, 24h) .

- Mechanistic Studies : Conduct kinetic isotope effects (KIE) to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).

Critical Analysis of Contradictions

- Stereochemical Ambiguity : The propanoate ester’s chiral center may lead to racemization during synthesis. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and assign configuration via circular dichroism .

- By-product Formation : Nitro group reduction under basic conditions can yield amine derivatives. Add stabilizers (e.g., BHT) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.